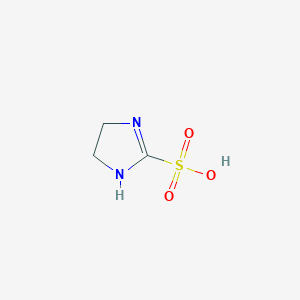

4,5-dihydro-1H-imidazole-2-sulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120654. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dihydro-1H-imidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRHTNVGGLWMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298115 | |

| Record name | 4,5-dihydro-1H-imidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64205-92-1 | |

| Record name | 64205-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dihydro-1H-imidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64205-92-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the 4,5 Dihydro 1h Imidazole Scaffold in Contemporary Chemical and Biological Sciences

The 4,5-dihydro-1H-imidazole, also known as the imidazoline (B1206853) scaffold, is a privileged structure in chemical and biological research. Its derivatives are noted for a wide array of biological activities. nih.gov Compounds featuring this scaffold have been investigated for their potential as potent anticancer agents. nih.gov The versatility of the imidazoline ring allows it to serve as a core component in the design of novel therapeutic agents.

Research has identified that 2-substituted 4,5-dihydro-1H-imidazole derivatives can exhibit a unique combination of biological activities, such as α2-adrenoreceptor antagonism and serotonin-selective reuptake inhibition, which is a profile of interest for developing potential antidepressants. nih.gov The imidazole (B134444) core, in general, is electron-rich, enabling it to bind readily with a variety of enzymes and receptors through hydrogen bonds, hydrophobic forces, and van der Waals interactions. nih.gov This inherent binding capability makes imidazole and its derivatives, including the dihydro-scaffold, a frequent subject of medicinal chemistry research aimed at discovering new therapeutic compounds. nih.gov The development of novel hybrid compounds incorporating the 4,5-dihydro-1H-imidazole core continues to be an active area of synthesis, with studies exploring their potential as anticancer agents and their interactions with metal ions to form complexes with unique biological properties. nih.govmdpi.com

Importance of the Sulfonic Acid Functionality in Organic Synthesis and Medicinal Chemistry

The sulfonic acid group (-SO₃H) is a highly significant functional group in both organic synthesis and medicinal chemistry. numberanalytics.combritannica.com It is a strong acid, often more acidic than corresponding carboxylic acids, a property that makes sulfonic acids effective catalysts in various organic reactions, including alkylation and polymerization. patsnap.comwikipedia.org The introduction of a sulfonic acid group into an organic molecule is a fundamental reaction known as sulfonation. numberanalytics.com

In medicinal chemistry, the sulfonic acid moiety is valued for its ability to significantly alter the physicochemical properties of a parent compound. numberanalytics.com Key attributes include:

Enhanced Water Solubility : The high polarity of the sulfonic acid group dramatically improves the aqueous solubility of drug molecules, which can be beneficial for their formulation and bioavailability. britannica.comtandfonline.com

Modulation of Acidity : As a strongly acidic substituent, it can be used to adjust the pKa of a drug molecule. tandfonline.com

Hydrogen Bonding : The hydroxyl group of the sulfonic acid can act as a hydrogen bond donor, while the oxygen atoms can serve as hydrogen bond acceptors. tandfonline.com This allows drugs containing this group to form multiple hydrogen bonds with their biological targets, potentially improving binding affinity and biological activity. tandfonline.com

This functional group is a component of many commercially important substances, including sulfonamide antibiotics, diuretics, and various water-soluble dyes. numberanalytics.combritannica.comcapitalresin.com Furthermore, sulfonic acids are crucial intermediates in chemical manufacturing and are used to produce detergents, ion-exchange resins, and other specialty chemicals. britannica.com Their derivatives, such as sulfonic anhydrides and esters, are versatile reagents in synthesis, enabling the preparation of sulfonamides and other valuable compounds under mild conditions. acs.org

Current Research Landscape and Emerging Directions for 4,5 Dihydro 1h Imidazole 2 Sulfonic Acid

Direct Synthesis Approaches to this compound

The direct synthesis of the this compound core is foundational for accessing this class of compounds. Methodologies range from classical condensation reactions to the development of novel strategies aimed at improving efficiency and yield.

Conventional Synthetic Routes Utilizing Precursors (e.g., Glyoxal and Ammonia-Based Pathways)

Conventional methods for the synthesis of the imidazole ring often rely on the Debus-Radziszewski imidazole synthesis, which is a multi-component reaction involving a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com This reaction first forms a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.orgscribd.com While this method is widely used for C-substituted imidazoles, its direct application to produce the saturated 4,5-dihydro-1H-imidazole core, let alone the 2-sulfonic acid derivative, is less direct. nih.gov

A more common and direct approach for the 2-imidazoline ring involves the condensation of 1,2-diamines, such as ethylenediamine (B42938), with various functional groups. wikipedia.orgchemicalbook.com For instance, the reaction of ethylenediamine with nitriles (a cyclic Pinner reaction) or esters is a primary method for forming the 2-imidazoline scaffold. wikipedia.org Numerous methods also exist for preparing 2-imidazolines from the reaction of ethylenediamine and aldehydes using different oxidizing agents like tert-butyl hypochlorite (B82951) or iodine. chemicalbook.comorganic-chemistry.org To synthesize the target sulfonic acid, a precursor carrying the sulfonic acid group or a group that can be converted to it would be required at the aldehyde, nitrile, or ester position.

Novel Synthetic Strategies for the this compound Core

Modern synthetic chemistry seeks to develop more efficient and milder conditions for constructing heterocyclic cores. Novel strategies for the 4,5-dihydro-1H-imidazole ring include transition-metal-free procedures for forming 4,5-dihydro-1H-imidazol-5-ones from amidines and ketones. rsc.org Four-component reactions have also been developed that can create complex N-amino-benzylated phenols involving a 4,5-dihydrooxazole intermediate, which shares structural similarities with the target ring system. acs.org

While a specific novel, one-pot synthesis for this compound is not prominently detailed, synthetic pathways often proceed through a pre-functionalized intermediate. For example, the synthesis of related compounds often starts with a pre-formed 2-chloro-4,5-dihydro-1H-imidazole, which can then undergo nucleophilic substitution. mdpi.com A reaction of 2-chloro-4,5-dihydroimidazole hemisulfate with sodium thiosulfate (B1220275) has been reported to lead to an internal Bunte salt, which subsequently yields imidazolidine-2-thione. researchgate.net Such reactive intermediates could potentially be intercepted to form the desired sulfonic acid.

Functionalization and Derivatization Strategies Involving the 4,5-Dihydro-1H-imidazole Moiety

Once the 4,5-dihydro-1H-imidazole core is formed, it can be further modified at the nitrogen atoms or the substituent at the 2-position to create a diverse range of derivatives.

N-Substitution Reactions on the 4,5-Dihydro-1H-imidazole Ring

The nitrogen atoms on the 4,5-dihydro-1H-imidazole ring are nucleophilic and can readily undergo substitution reactions. N-alkylation is a common modification, as seen in the synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles by treating the parent imidazole with benzyl (B1604629) halides. researchgate.net

In the context of derivatives of the target compound, N-acylation and N-sulfonylation are particularly relevant. Research has shown that hybrid molecules containing the 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine core can be readily functionalized. Treatment of this parent compound with various sulfonyl chlorides in anhydrous dichloroethane leads to the formation of di-substituted sulfonamides, where one sulfonyl group attaches to the exocyclic imine nitrogen and the other attaches to one of the ring nitrogens. mdpi.comnih.govsciforum.net This demonstrates a robust method for introducing substituents onto the dihydroimidazole (B8729859) ring nitrogen.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | Benzenesulfonyl chloride | N-(2-(1-(phenylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide | N-Sulfonylation |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | 4-Methylbenzene-1-sulfonyl chloride | 4-Methyl-N-(2-(1-((4-methylphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide | N-Sulfonylation |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | 4-Methoxybenzene-1-sulfonyl chloride | 4-Methoxy-N-(2-(1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide | N-Sulfonylation |

| 2-methyl-4(5)-nitroimidazole | Benzyl halides | N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles | N-Alkylation |

Modifications at the 2-Position (Sulfonic Acid and Related Moieties)

The substituent at the 2-position of the dihydroimidazole ring is a key site for chemical modification to generate diverse derivatives with potentially varied biological activities.

The sulfonic acid group at the 2-position can be converted into a variety of sulfonyl derivatives, with sulfonamides being a prominent example. The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. In the case of the target compound, this would typically involve converting the sulfonic acid to a more reactive species like a sulfonyl chloride, which can then react with various amines.

However, a more common synthetic approach found in the literature involves building the sulfonamide functionality as part of a larger molecular scaffold. For example, studies on hybrid compounds of phthalazine (B143731) and 4,5-dihydro-1H-imidazole have demonstrated the synthesis of a wide array of di-substituted sulfonamide derivatives. mdpi.comnih.gov In these syntheses, a precursor molecule, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, is reacted with a variety of alkyl and aryl sulfonyl chlorides. mdpi.com This reaction results in the formation of a sulfonamide linkage on the exocyclic imine nitrogen, as well as N-sulfonylation on the dihydroimidazole ring itself. mdpi.comnih.gov This dual reactivity highlights a powerful method for creating complex sulfonamide derivatives based on the 4,5-dihydro-1H-imidazole core. mdpi.com

| Sulfonyl Chloride Reagent | Resulting Sulfonamide Product Name | Yield (%) |

|---|---|---|

| Benzenesulfonyl chloride | N-(2-(1-(phenylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide | 56 |

| 4-Methylbenzene-1-sulfonyl chloride | 4-Methyl-N-(2-(1-((4-methylphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide | 45 |

| 4-Methoxybenzene-1-sulfonyl chloride | 4-Methoxy-N-(2-(1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide | 29 |

| 4-Chlorobenzene-1-sulfonyl chloride | 4-Chloro-N-(2-(1-((4-chlorophenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide | 52 |

| 4-Fluorobenzene-1-sulfonyl chloride | 4-Fluoro-N-(2-(1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide | 55 |

| Thiophene-2-sulfonyl chloride | N-(2-(1-(thiophen-2-ylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)thiophene-2-sulfonamide | 31 |

Reactions Involving the Sulfonic Acid Group (e.g., Salt Formation)

The sulfonic acid group (-SO₃H) in this compound is strongly acidic, readily allowing for the formation of salts. This acidic nature is due to the electron-withdrawing effect of the sulfonyl group, which facilitates the donation of a proton. The proton on the N1 atom of the imidazole ring can be removed by a strong base, while the N3 atom can be protonated by strong acids, demonstrating both acidic and basic properties. mdpi.com This dual character allows for the formation of stable salts.

For instance, imidazolium-based ionic liquids can be synthesized through the reaction of alkyl imidazoles with acids like dodecylbenzene (B1670861) sulfonic acid. nih.gov In a similar vein, new imidazolium (B1220033) salts, such as 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid, have been prepared by reacting 2,4,5-triphenyl-1H-imidazole with paratoluenesulfonic acid in acetonitrile. researchgate.net The formation of these salts is a fundamental reaction of the sulfonic acid group, enabling the modification of the compound's physical and chemical properties.

Conversion to Sulfate (B86663) Betaines Using Aminooxy Sulfonic Acid

A notable transformation of 4,5-dihydro-1H-imidazole derivatives involves their conversion into sulfate betaines. This can be achieved using (aminooxy)sulfonic acid (HOSA). A specific example is the synthesis of 2-(4,5-dihydro-1H-imidazol-3-ium-2-yl)-1,2-dihydrophthalazin-1-ylamino sulfate, a betaine (B1666868), from its precursor, 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol. rsc.org This reaction is carried out in anhydrous dimethylformamide with an excess of HOSA. rsc.org The resulting betaine is an intermediate that can be used in subsequent synthetic steps without the need for further purification. rsc.orgresearchgate.net

Hybrid Compound Synthesis Incorporating 4,5-Dihydro-1H-imidazole Cores

The 4,5-dihydro-1H-imidazole (imidazoline) core is a valuable scaffold in medicinal chemistry for the design of hybrid molecules. By combining the imidazoline moiety with other pharmacologically active heterocyclic systems, novel compounds with potentially enhanced or unique biological activities can be created.

Phthalazine-Imidazoline Hybrid Systems

Hybrid compounds incorporating both phthalazine and 4,5-dihydro-1H-imidazole rings have been synthesized and studied. nih.govnih.gov The synthesis of these systems often begins with the reaction of phthalazine with a 2-chloro-4,5-dihydro-1H-imidazole derivative. For example, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine can be synthesized from phthalazine and 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate. rsc.orgnih.gov This initial reaction leads to the formation of a pseudobase, which can then be converted to the final imine product. researchgate.netnih.gov This hybrid compound can be further derivatized at the imine and the secondary amine groups of the imidazoline ring to create a library of related molecules. rsc.org

| Starting Material 1 | Starting Material 2 | Key Intermediate | Final Product | Ref. |

| Phthalazine | 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate | 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol | 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | rsc.orgnih.gov |

Imidazo-Triazole-Imidazoline Hybrid Systems

The synthesis of hybrid molecules containing an imidazoline ring fused with an imidazo-triazole system has been reported. An example of such a system is the synthesis of 7-(4-methylphenyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c] nih.govnih.govresearchgate.nettriazole. researchgate.net This compound is prepared via the alkylation of its corresponding thione precursor, 7-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-c] nih.govnih.govresearchgate.nettriazol-3(H)-thione, with methyl iodide. researchgate.net The precursor itself is synthesized from 1-aryl-2-methylthio-imidazolines. researchgate.net This methodology demonstrates the integration of the imidazoline core into a more complex, fused heterocyclic system.

| Precursor | Reagent | Product | Ref. |

| 7-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-c] nih.govnih.govresearchgate.nettriazol-3(H)-thione | Methyl iodide | 7-(4-methylphenyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c] nih.govnih.govresearchgate.nettriazole | researchgate.net |

Related Imidazole-Thiol and Imidazolium-O-sulfonate Derivatives

The synthesis of imidazole-2-thiols and their derivatives represents a significant area of research. These compounds can be prepared through various synthetic routes, such as the reaction of α-amino ketones with potassium thiocyanate. researchgate.net A series of 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols have been synthesized by the cyclization of chalcones with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalytic amount of sulfuric acid. researchgate.net

Imidazolium-O-sulfonate derivatives, also known as imidazolylsulfonates, have been developed as practical and stable alternatives to triflates in cross-coupling reactions. These compounds can act as electrophilic partners in palladium-mediated reactions. The synthesis of sulfonic acid functionalized imidazolium salts can be achieved through the nucleophilic substitution reaction between a bis(imidazole) compound and a sultone, followed by acid treatment.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including analogues of this compound, to create more environmentally friendly and efficient processes.

One approach involves the use of biodegradable and readily available catalysts. For example, lemon juice has been successfully employed as a bio-catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazole derivatives. This method offers advantages such as short reaction times, easy work-up, and the use of a low-cost, non-toxic catalyst.

Ultrasound-assisted synthesis is another green methodology that has been applied to the preparation of hybrid quinoline-imidazole derivatives. The use of ultrasound irradiation can significantly reduce reaction times, decrease energy consumption, and in some cases, increase product yields, making the process more environmentally benign.

The development and use of reusable catalysts is a cornerstone of green chemistry. Zeolites, such as ZSM-11, have been utilized as efficient and reusable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. This approach provides high yields, short reaction times, and a clean reaction profile, with the catalyst being easily recovered and reused for multiple cycles without a significant loss of activity. Similarly, tungstophosphoric acid has been used as a stable and reusable catalyst for the solvent-free synthesis of 2-imidazolines from nitriles and ethylenediamine. researchgate.net

| Green Chemistry Approach | Example Application | Advantages | Ref. |

| Bio-catalysis | Synthesis of 2,4,5-triaryl-1H-imidazoles using lemon juice | Low-cost, non-toxic catalyst, short reaction time, easy work-up | |

| Ultrasound-assisted synthesis | Preparation of hybrid quinoline-imidazole derivatives | Reduced reaction time, lower energy consumption, improved yields | |

| Reusable catalysts | ZSM-11 zeolite for tetrasubstituted imidazoles; Tungstophosphoric acid for 2-imidazolines | High yields, solvent-free conditions, catalyst reusability | researchgate.net |

Solvent-Free and Microwave-Assisted Protocols

The integration of microwave irradiation with solvent-free reaction conditions represents a significant advancement in green chemistry for the synthesis of imidazole and imidazoline derivatives. This combination often leads to dramatically reduced reaction times, higher yields, and cleaner product formation compared to conventional heating methods. nih.govresearchgate.net

Microwave-assisted synthesis operates on the principle of efficient heating of polar molecules through the direct interaction of the substrate with the electromagnetic field, resulting in rapid temperature increases within the reaction mixture. nih.gov This localized heating can accelerate reaction rates and improve yields. When conducted without a solvent, these protocols minimize the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product work-up. advion.com

Several studies have demonstrated the efficacy of these methods for synthesizing various substituted imidazoles. For instance, a solvent-free approach for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-diketone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) under microwave irradiation. jetir.org This one-pot synthesis is notable for its speed, with reactions often completing within minutes. jetir.org Similarly, 4,5-disubstituted imidazoles have been efficiently prepared from 1,2-diketones and urotropine in a solventless, microwave-assisted system, highlighting the versatility of this technique. organic-chemistry.org

The synthesis of the core 2-imidazoline ring from aldehydes and ethylenediamine has also been successfully adapted to these modern conditions. researchgate.net One reported method describes the microwave irradiation of various nitriles with ethylenediamine in the presence of carbon disulphide as a solvent to afford 2-substituted imidazolines in high yields and with significantly reduced reaction times. researchgate.net

| Reactants | Product | Conditions | Reaction Time | Yield (%) | Reference |

| Benzil, Aromatic Aldehydes, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Microwave irradiation, Glacial Acetic Acid (catalyst), Solvent-free | 1-3 min | 90-95 | jetir.org |

| 1,2-Diketones, Urotropine, Ammonium Acetate | 4,5-Disubstituted Imidazoles | Microwave irradiation, Solvent-free | 60-90 sec | 89-96 | organic-chemistry.org |

| Benzonitrile, Ethylenediamine | 2-Phenyl-4,5-dihydro-1H-imidazole | Microwave irradiation, Carbon Disulphide | 4 min | 92 | researchgate.net |

| Phenyl Glycidyl Ether, Imidazole | 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol | Microwave irradiation (120 °C), Solvent-free | 1 min | - | nih.gov |

| Schiff's Base, Ammonium Acetate, Isatin | Aryl Imidazoles | Microwave irradiation, Silica Gel (support), Solvent-free | 4-10 min | 72-86 | nih.gov |

This table presents a selection of findings on solvent-free and microwave-assisted synthesis of imidazole derivatives.

Utilization of Brønsted Acidic Ionic Liquids as Reusable Catalysts

Brønsted acidic ionic liquids (BAILs) have emerged as highly effective and reusable catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds. nih.gov These catalysts are salts with low melting points that contain a proton-donating site, combining the properties of a conventional acid catalyst with the advantages of ionic liquids, such as low volatility, high thermal stability, and ease of separation from the reaction mixture. nih.govajol.info

The catalytic activity of BAILs stems from their acidic protons, which can activate substrates and facilitate key bond-forming steps. An important feature of these catalysts is the ability to tune their acidity and solubility by modifying the chemical structures of their cations and anions. nih.gov For example, ionic liquids with cations containing sulfonic acid groups, such as 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl), have been successfully employed as catalysts in multicomponent reactions to afford complex molecules in high yields. ajol.info

A significant advantage of using BAILs is their potential for recyclability. After the reaction is complete, the product can often be separated by simple extraction or decantation, and the ionic liquid catalyst can be recovered, dried, and reused in subsequent reactions with minimal loss of activity. ajol.info This reusability makes them an economically and environmentally attractive alternative to traditional homogeneous acid catalysts, which are often corrosive, difficult to handle, and generate significant waste. mdpi.com

While direct reports on the synthesis of this compound using BAILs are not prominent, their application in related heterocyclic syntheses is well-documented. For instance, the three-component condensation of aldehydes, 2-aminobenzothiazole, and β-naphthol is efficiently catalyzed by various acidic ionic liquids, which could be reused several times. ajol.info The principle of using these catalysts for C-N bond formation and cyclization reactions is directly applicable to the synthesis of the imidazoline ring system. The development of novel BAILs continues to be an active area of research, with a focus on enhancing their catalytic performance and stability for industrial applications. mdpi.com

| Catalyst | Reaction Type | Solvent | Reusability (Cycles) | Final Yield (%) | Reference |

| 3-Methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) | Three-component synthesis of 1-((benzo[d]thiazol-2-ylamino)(aryl)-methyl)naphthalen-2-ol | Solvent-free | 5 | 88 | ajol.info |

| MIL-101(Cr) MOF | One-pot synthesis of 2,4,5-trisubstituted imidazoles | Solvent-free | 5 | ~89 | mdpi.com |

| [CPL][2MSA] | Liquid-phase Beckmann rearrangement | - | 5 | ~94 | mdpi.com |

| Fe3O4@SiO2-Im[Br]-SB-Cu (II) | Synthesis of 1-aryl 1H-tetrazole derivatives | Water | 6 | ~85 | nih.gov |

This table summarizes the reusability of various modern catalysts, including Brønsted acidic ionic liquids and other heterogeneous systems, in the synthesis of N-heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including the 4,5-dihydro-1H-imidazole ring system. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete picture of the molecular architecture can be assembled.

The ¹H NMR spectrum of a 4,5-dihydro-1H-imidazole derivative provides key information about the electronic environment of the protons within the heterocyclic ring. The ethylenediamine moiety (-CH₂-CH₂-) of the ring typically presents characteristic signals. In symmetrically substituted or simple derivatives, the four protons of the two methylene (B1212753) groups (at C4 and C5) are chemically and magnetically equivalent, often resulting in a sharp singlet. nih.gov In more complex or asymmetrically substituted congeners, these protons can become non-equivalent, leading to more complex splitting patterns such as triplets. nih.gov

For 1,2-diaryl-1H-4,5-dihydroimidazoles, the chemical shifts for the C4 and C5 protons are generally observed in the range of 3.98-4.20 ppm. nih.gov The N-H protons of the imidazoline ring are exchangeable and their chemical shift is dependent on factors like solvent, concentration, and temperature. Their signals can be broad and may not always be observed. The specific chemical shifts are influenced by the nature of substituents on the ring, with electron-withdrawing groups generally causing a downfield shift (deshielding) of nearby protons. nih.gov

Table 1: Typical ¹H NMR Chemical Shifts for the 4,5-Dihydro-1H-imidazole Ring This table is interactive. Click on the headers to sort.

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-4 / H-5 | 3.9 - 4.2 | Singlet (s) or Multiplet (m) | Appears as a singlet in symmetrical environments; can resolve into complex multiplets or triplets in others. nih.gov |

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton of the molecule. For the 4,5-dihydro-1H-imidazole ring, three distinct carbon signals are expected.

The C4 and C5 carbons of the ethylenediamine backbone typically resonate in the range of 52.2 to 55.8 ppm. nih.gov Similar to their attached protons, these carbons are sensitive to the substitution pattern on the aromatic rings in diaryl derivatives. nih.gov The C2 carbon, being part of the amidine system (N=C-N), is significantly deshielded and its chemical shift is highly diagnostic of the substituent attached to it. In 1,2-diaryl derivatives, the C2 signal appears around 162-165 ppm. nih.gov For this compound, the direct attachment of the strongly electron-withdrawing sulfonic acid group would be expected to shift the C2 resonance further downfield.

Table 2: Typical ¹³C NMR Chemical Shifts for the 4,5-Dihydro-1H-imidazole Ring This table is interactive. Click on the headers to sort.

| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-4 / C-5 | 52 - 56 | Chemical shift is affected by substituents on the ring nitrogens. nih.gov |

Two-dimensional (2D) NMR experiments are indispensable for the unequivocal assignment of ¹H and ¹³C signals and for establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For the 4,5-dihydro-1H-imidazole ring, an HSQC spectrum would show a clear correlation between the proton signals in the 3.9-4.2 ppm region and the carbon signals in the 52-56 ppm region, confirming the -CH₂-CH₂- moiety. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. For instance, correlations would be expected from the H4/H5 protons to the C2 carbon, confirming the five-membered ring structure. nih.govresearchgate.net These long-range correlations are vital for placing substituents correctly on the heterocyclic core. The use of both HMBC and HSQC spectra allows for the unambiguous assignment of all proton and carbon signals in complex imidazoline derivatives. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The imidazoline moiety possesses several characteristic vibrational modes that are readily identifiable.

N-H Stretching: The N-H group in the imidazoline ring exhibits a stretching vibration that typically appears in the region of 3100-3500 cm⁻¹. scirp.orgnih.gov The exact position and shape of this band are sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding can cause the band to broaden and shift to lower wavenumbers.

C=N Stretching: The carbon-nitrogen double bond (C=N) of the amidine group within the ring gives rise to a strong stretching absorption. This vibration is typically observed in the range of 1550-1650 cm⁻¹. Its intensity and position can be influenced by conjugation and the nature of the substituent at the C2 position.

For this compound, additional strong bands corresponding to the sulfonic acid group would be expected. These include the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1175 cm⁻¹, respectively, and the S-O stretching vibration.

Table 3: Characteristic Vibrational Frequencies for the Imidazoline Moiety This table is interactive. Click on the headers to sort.

| Functional Group | Vibration Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H | Stretching | 3100 - 3500 | Position and bandwidth are affected by hydrogen bonding. scirp.orgnih.gov |

| C=N | Stretching | 1550 - 1650 | A strong band, characteristic of the amidine system. |

| SO₃H | S=O Asymmetric Stretch | ~1350 | Expected for the sulfonic acid derivative. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For this compound, the molecular formula is C₃H₆N₂O₃S, corresponding to a monoisotopic mass of approximately 150.01 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Upon ionization, typically by electrospray ionization (ESI) or electron impact (EI), the molecular ion will undergo fragmentation. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the sulfonic acid group and the imidazoline ring.

Common fragmentation patterns for amines often involve alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org For the target molecule, prominent fragmentation pathways could include:

Loss of the SO₃ group (m/z loss of 80).

Loss of the entire sulfonic acid radical (•SO₃H, m/z loss of 81).

Cleavage of the imidazoline ring itself, leading to smaller charged fragments.

Analysis of the masses of these fragment ions allows for the reconstruction of the original molecular structure and provides definitive confirmation of the presence of both the imidazoline core and the sulfonic acid substituent.

Table 4: Predicted Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort.

| Ion | Proposed Structure | m/z of Fragment | Notes |

|---|---|---|---|

| [M]+• | [C₃H₆N₂O₃S]+• | 150 | Molecular Ion |

| [M - SO₃]+• | [C₃H₆N₂]+• | 70 | Resulting from the loss of sulfur trioxide. |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone in the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For a compound like this compound, HRMS is instrumental in confirming its molecular formula (C₃H₆N₂O₃S) by measuring its exact mass with a high degree of precision, typically to within a few parts per million (ppm).

The exact mass of the protonated molecule [M+H]⁺ would be a key identifier in an HRMS spectrum. The theoretical exact mass can be calculated and compared with the experimentally observed mass to validate the compound's identity.

Table 1: Theoretical Exact Mass for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₃H₇N₂O₃S⁺ | 151.0177 |

| [M-H]⁻ | C₃H₅N₂O₃S⁻ | 149.0021 |

This table is generated based on theoretical calculations for this compound.

The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, a critical step in the analysis of complex mixtures or in the confirmation of a newly synthesized molecule.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound would be expected to undergo characteristic fragmentation. A prominent fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), a rearrangement process that has been observed in the gas phase. nih.gov Another expected fragmentation would involve the cleavage of the dihydro-imidazole ring.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |

|---|---|---|---|

| 151.0177 | [M+H - SO₂]⁺ | SO₂ | 87.0558 |

| 151.0177 | [M+H - H₂SO₃]⁺ | H₂SO₃ | 69.0453 |

This table presents a hypothetical fragmentation pattern based on known fragmentation of related sulfonamides and imidazoline structures. nih.govnih.gov

The fragmentation of the dihydro-imidazole ring itself can lead to a series of smaller ions, providing conclusive evidence for the core structure of the molecule. The analysis of these fragmentation patterns is essential for the unequivocal identification of the compound and its isomers.

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis of the 4,5-Dihydro-1H-imidazole Ring

The 4,5-dihydro-1H-imidazole (imidazoline) ring is not perfectly planar. X-ray crystallographic studies of various imidazoline derivatives reveal that the five-membered ring typically adopts either an "envelope" or a "twisted" conformation. nih.gov In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twisted conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The specific conformation adopted by this compound would be influenced by the steric and electronic effects of the sulfonic acid group and the packing forces within the crystal.

Table 3: Representative Torsion Angles in Substituted Imidazoline Rings from Crystallographic Data

| Compound Type | Ring Torsion Angle 1 (°) | Ring Torsion Angle 2 (°) | Conformation |

|---|---|---|---|

| 2-Phenylimidazoline | C2-N1-C5-C4: -15.2 | N1-C5-C4-N3: 20.1 | Twisted |

This table contains representative data from published crystal structures of imidazoline derivatives to illustrate typical ring conformations. nih.gov

The analysis of these conformational parameters is crucial for understanding the molecule's shape and how it might interact with other molecules, such as in a biological context.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The sulfonic acid group is a strong hydrogen bond donor (from the -OH group) and acceptor (from the sulfonyl oxygens). Additionally, the imidazole ring contains both a hydrogen bond donor (the N-H group) and an acceptor (the second nitrogen atom).

This combination of functional groups is expected to lead to a robust, three-dimensional hydrogen-bonding network, significantly influencing the crystal's stability and physical properties. researchgate.net Studies on imidazole-4,5-dicarboxylic acid derivatives have highlighted the reliability of hydrogen-bonding motifs in forming predictable supramolecular structures. consensus.appresearchgate.net

Table 4: Common Hydrogen Bond Motifs in Imidazole Derivatives

| Donor | Acceptor | Typical Distance (Å) | Interaction Type |

|---|---|---|---|

| N-H (imidazole) | N (imidazole) | 2.8 - 3.0 | Intermolecular Chain |

| N-H (imidazole) | O (carbonyl/sulfonyl) | 2.7 - 2.9 | Intermolecular Sheet |

| O-H (carboxylic/sulfonic acid) | O (carbonyl/sulfonyl) | 2.5 - 2.7 | Dimer Formation |

This table summarizes typical hydrogen bond geometries observed in the crystal structures of various imidazole derivatives. researchgate.netconsensus.app

Chemical Reactivity and Mechanistic Investigations of 4,5 Dihydro 1h Imidazole 2 Sulfonic Acid

Reactivity of the 4,5-Dihydro-1H-imidazole Ring System

The 4,5-dihydro-1H-imidazole ring is a cyclic aminal, which contributes to its characteristic reactivity. The presence of two nitrogen atoms influences the electron distribution within the ring and provides sites for various chemical transformations.

Nucleophilic Substitution and Addition Reactions

The C2 carbon of the 2-imidazoline ring, bonded to the electron-withdrawing sulfonic acid group, is susceptible to nucleophilic attack. While direct nucleophilic substitution on the sulfonic acid group itself is challenging, the ring system can participate in reactions where the imidazoline (B1206853) moiety acts as a precursor or a leaving group. For instance, 2-substituted imidazolines can be synthesized through the displacement of a leaving group at the C2 position. researchgate.net

Addition reactions to the C=N double bond of the imidazoline ring are also a key aspect of its reactivity. The endocyclic nitrogen atom can be protonated or alkylated, which can be followed by nucleophilic addition to the C2 carbon. The reactivity of the ring can be tuned by substituents on the nitrogen atoms.

Ring Transformations and Rearrangement Pathways

The 4,5-dihydro-1H-imidazole ring can undergo ring-opening reactions under certain conditions. chemicalbook.com Acidic or basic hydrolysis can lead to the cleavage of the aminal linkage, resulting in the formation of ethylenediamine (B42938) derivatives. chemicalbook.com For example, heating imidazolines with concentrated hydrochloric acid or refluxing with aqueous potassium hydroxide (B78521) can yield ethylenediamine. chemicalbook.com

Furthermore, reactions with electrophiles such as aroyl chlorides or sulfonyl chlorides can also induce ring opening to produce diaroylethylenediamines. chemicalbook.com These transformations highlight the inherent lability of the imidazoline ring under specific chemical environments. Rearrangement reactions, while less common, can be envisioned, potentially involving tautomerization or more complex skeletal rearrangements under thermal or catalytic conditions.

Reactivity of the Sulfonic Acid Moiety

Acid-Base Equilibrium and Salt Formation

The sulfonic acid moiety is a strong acid, meaning it readily donates its proton in aqueous solutions. This property is a key determinant of the molecule's solubility and its behavior in biological systems. The presence of the basic nitrogen atoms in the imidazoline ring means the compound can exist as a zwitterion. The sulfonic acid group contributes to the high water solubility of 4,5-dihydro-1H-imidazole-2-sulfonic acid and its derivatives. chemicalbook.com The ability to form stable salts with bases is another characteristic feature.

Derivatization Reactions at the Sulfonic Acid Group (e.g., Esterification, Amidation)

The sulfonic acid group can be converted into various derivatives, such as sulfonate esters and sulfonamides. These reactions typically proceed via activation of the sulfonic acid, for instance, by conversion to a sulfonyl chloride.

Amidation: The synthesis of sulfonamides from sulfonic acids is a well-established transformation. ucl.ac.uk While direct condensation with amines is difficult, the conversion of the sulfonic acid to a more reactive species like a sulfonyl chloride allows for facile reaction with primary or secondary amines to yield the corresponding sulfonamides. The synthesis of N-sulfonylated 2-aminothiazoles demonstrates a general approach where a substrate is treated with a sulfonyl chloride. nih.gov

Esterification: Similarly, sulfonate esters can be prepared from sulfonic acids. google.com Methods for the synthesis of sulfonate esters often involve the reaction of a sulfonyl chloride with an alcohol. An alternative approach involves the reaction of a sulfonic acid with a boron ester. google.com

The following table summarizes the types of derivatization reactions of the sulfonic acid moiety:

| Reaction Type | Reagents | Product |

| Amidation | Thionyl chloride, followed by an amine | Sulfonamide |

| Esterification | Thionyl chloride, followed by an alcohol | Sulfonate ester |

Oxidation and Reduction Pathways of the Sulfur Atom

The sulfur atom in the sulfonic acid group is in its highest oxidation state (+6). Therefore, it is generally resistant to further oxidation.

Reduction: The reduction of sulfonic acids is a challenging transformation that typically requires strong reducing agents. The reduction of the imidazoline ring itself is more commonly observed. For instance, imidazolium (B1220033) salts can be reduced to imidazolines, though this can sometimes be accompanied by ring opening. stackexchange.com The direct reduction of the sulfonic acid moiety in this compound to a lower oxidation state, such as a sulfinic acid or a thiol, would necessitate harsh reducing conditions and is not a commonly reported reaction pathway for this specific compound. It is plausible that under strong reducing conditions, the imidazoline ring would be reduced or cleaved before the sulfonic acid group. researchgate.net

Catalytic Reaction Mechanisms Involving 4,5-Dihydro-1H-imidazole Derivatives

While direct catalytic applications of this compound are not extensively documented in the literature, the catalytic activity of structurally related imidazole (B134444) and dihydroimidazole (B8729859) compounds provides a strong basis for understanding its potential reactivity. The presence of both a basic nitrogenous core and an acidic sulfonic acid group suggests that such molecules could function as bifunctional or Brønsted acid catalysts.

The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones is a notable multi-component reaction that benefits from organocatalysis. These compounds are of interest due to their wide range of pharmacological activities. chemrevlett.com While the aromatic heterocycle, imidazole, has been successfully employed as an organocatalyst for this transformation, ias.ac.in research has also pointed to the use of dihydroimidazole derivatives.

One study reported the use of a related derivative, 4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl-H-sulfite, as a catalyst for the synthesis of pyrazolophthalazines. chemrevlett.com This highlights the potential of the dihydroimidazole scaffold in this context. The more extensively studied imidazole-catalyzed synthesis provides a model for understanding the role of the heterocyclic core. In a typical reaction, imidazole catalyzes the one-pot, three-component condensation of an aromatic aldehyde, malononitrile (B47326), and phthalhydrazide. ias.ac.in The protocol is noted for its efficiency, mild conditions, and high yields. ias.ac.inresearchgate.net

The reaction proceeds effectively in greener solvent systems, such as a mixture of water and ethanol, positioning it as an environmentally favorable method. ias.ac.in The catalyst loading is typically around 20 mol%, and the reaction times can range from 30 minutes to 4 hours, depending on the specific substrates used. ias.ac.in

Table 1: Imidazole-Catalyzed Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives

This table presents data for the reaction of various aromatic aldehydes with malononitrile and phthalhydrazide, catalyzed by imidazole (20 mol%) in an H₂O:EtOH (1:1) solvent system at 80°C. Data sourced from reference ias.ac.in.

| Entry | Aldehyde (Ar-CHO) | Time (h) | Yield (%) |

| 1 | C₆H₅CHO | 1.0 | 94 |

| 2 | 4-Cl-C₆H₄CHO | 0.5 | 92 |

| 3 | 4-Br-C₆H₄CHO | 0.5 | 93 |

| 4 | 4-F-C₆H₄CHO | 1.0 | 90 |

| 5 | 4-NO₂-C₆H₄CHO | 2.0 | 88 |

| 6 | 4-CH₃-C₆H₄CHO | 3.0 | 89 |

| 7 | 4-OCH₃-C₆H₄CHO | 4.0 | 85 |

| 8 | 3-NO₂-C₆H₄CHO | 2.5 | 87 |

Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing new catalysts. For the imidazole-catalyzed synthesis of pyrazolophthalazines, a plausible mechanistic pathway has been proposed. ias.ac.in This mechanism can serve as a model to infer the potential role of sulfonic acid-functionalized dihydroimidazole derivatives.

The proposed mechanism proceeds in several steps:

Knoevenagel Condensation: The reaction is initiated by the imidazole catalyst acting as a base to facilitate the Knoevenagel condensation between the aromatic aldehyde and malononitrile. This step forms a highly reactive cyanoolefin intermediate (benzylidene malononitrile).

Michael Addition: Phthalhydrazide then undergoes a Michael addition to the electron-deficient cyanoolefin. Imidazole likely facilitates this step by acting as a proton shuttle.

Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular nucleophilic addition (cyclization) across the cyano group, followed by tautomerization to yield the final, stable 1H-pyrazolo[1,2-b]phthalazine-5,10-dione product. ias.ac.in

In the context of a catalyst like this compound, the mechanism could be altered or enhanced. The sulfonic acid group would make the catalyst a Brønsted acid. Such acidic functional groups are known to activate reactants, particularly carbonyl compounds. nih.govresearchgate.net

A hypothetical catalytic cycle involving a Brønsted acid dihydroimidazole derivative might involve:

Carbonyl Activation: The sulfonic acid moiety could protonate the carbonyl oxygen of the aromatic aldehyde. This activation would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the malononitrile carbanion, thereby accelerating the initial Knoevenagel condensation.

Bifunctional Catalysis: The dihydroimidazole ring contains basic nitrogen atoms that could simultaneously deprotonate the malononitrile. This dual activation—acidic activation of the aldehyde and basic activation of the methylene (B1212753) compound—is a hallmark of bifunctional catalysis and could potentially lead to lower activation energies and faster reaction rates compared to a purely basic catalyst like imidazole.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for investigating such reaction pathways and the structures of transition states. researchgate.net While specific DFT studies on this compound are not available, analyses of similar organocatalytic systems show that such calculations can validate proposed mechanisms and quantify the energetic barriers of key steps, providing deep insight into the catalyst's role. researchgate.net The elucidation of these pathways is essential for the rational design of more efficient catalysts for important organic transformations. bldpharm.com

Theoretical and Computational Studies on 4,5 Dihydro 1h Imidazole 2 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. ppor.az By solving the Schrödinger equation for a given molecular structure, these methods can determine various parameters that govern the molecule's stability and reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap indicates a more reactive molecule. irjweb.comnih.gov

For 4,5-dihydro-1H-imidazole-2-sulfonic acid, the presence of the electron-withdrawing sulfonic acid group and the imidazole (B134444) ring would influence the energies of these orbitals. Theoretical calculations on similar imidazole derivatives have been performed to understand their reactivity. ppor.azresearchgate.net The HOMO-LUMO gap can be used to predict the bioactivity of a molecule, with a larger gap indicating that charge transfer is occurring within the molecule. irjweb.com

Table 1: Calculated Quantum Chemical Properties of an Imidazole Derivative

| Parameter | Value |

|---|---|

| EHOMO | -6.2967 eV |

| ELUMO | -1.8096 eV |

| Energy Gap (ΔE) | 4.4871 eV |

| Ionization Potential | 5.032 eV |

| Electron Affinity | 2.379 eV |

| Electronegativity (χ) | 3.705 eV |

| Chemical Hardness (η) | 1.326 eV |

| Chemical Softness (S) | 0.377 eV |

| Electrophilicity Index (ω) | 5.174 eV |

Note: Data is illustrative and based on calculations for a related imidazole derivative. ppor.azirjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). researchgate.net

For this compound, the MEP map would be expected to show a high concentration of negative potential around the oxygen atoms of the sulfonic acid group, making this region susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen atoms of the imidazole ring would likely exhibit a positive potential, indicating a favorable site for nucleophilic attack. The analysis of MEP is a powerful method for understanding intermolecular interactions, such as hydrogen bonding. chemrxiv.orgmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govrsc.org By simulating the motions of atoms and molecules over time, MD can provide detailed insights into conformational changes and intermolecular interactions.

For this compound, MD simulations could be employed to explore its conformational landscape and identify the most stable geometries. These simulations can also reveal how the molecule interacts with solvent molecules and other solutes, providing information on solvation effects and the formation of intermolecular hydrogen bonds. nih.gov The computational efficiency of coarse-grained models in MD simulations allows for the study of long-timescale phenomena, which are important for understanding the dynamic and interfacial properties of molecules. rsc.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the pathways of chemical reactions, providing a detailed understanding of the reaction mechanism. This involves identifying the transition state structures and calculating the activation energies associated with each step of the reaction.

For this compound, reaction pathway modeling could be used to investigate its synthesis or its reactivity in various chemical transformations. For instance, the synthesis of imidazole derivatives often involves a condensation reaction, and computational modeling can elucidate the mechanism of this process. mdpi.comsctunisie.org By characterizing the transition states, it is possible to predict the feasibility of a reaction and identify potential intermediates. researchgate.net

Structure-Property Relationship Predictions through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. scispace.com These models are built using a set of known compounds and their measured activities or properties, and they can then be used to predict the behavior of new, untested compounds.

For this compound, QSAR and QSPR models could be developed to predict a wide range of properties, such as its solubility, lipophilicity, and potential biological activities. The development of predictive QSAR models requires that certain statistical conditions are met, such as a high correlation coefficient (r² > 0.7) and good predictive power (pred_r² > 0.6). scispace.com These computational approaches are valuable in the rational design of new molecules with desired properties.

Advanced Applications and Functional Roles of 4,5 Dihydro 1h Imidazole 2 Sulfonic Acid and Its Derivatives

Applications in Medicinal Chemistry and Pharmaceutical Research

The scaffold of 4,5-dihydro-1H-imidazole, particularly when functionalized with a sulfonic acid group or its derivatives, represents a significant area of interest in medicinal chemistry. This core structure is a key component in the design and synthesis of various bioactive compounds with a wide range of therapeutic applications.

Design and Synthesis of Bioactive 4,5-Dihydro-1H-imidazole-Containing Compounds

The synthesis of derivatives based on the 4,5-dihydro-1H-imidazole core is an active field of research, leading to the development of compounds with diverse pharmacological activities. These synthetic efforts are often guided by the goal of optimizing interactions with specific biological targets to achieve desired therapeutic effects.

A significant application of 4,5-dihydro-1H-imidazole derivatives is in the development of centrally acting antihypertensive agents. physiology.orgbohrium.com These compounds primarily exert their effects by interacting with imidazoline (B1206853) and adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure. physiology.orgbohrium.com

The prototypical drug in this class is clonidine (B47849), which acts as an agonist at both α2-adrenergic and I1-imidazoline receptors. physiology.orgwikipedia.org The activation of central α2-adrenoceptors was initially believed to be the sole mechanism for the hypotensive effect of clonidine and related drugs. bohrium.com However, subsequent research led to the proposal of the imidazoline receptor hypothesis, which suggests that activation of I1 imidazoline receptors in the rostral ventrolateral medulla is crucial for the sympathoinhibitory action. bohrium.comwikipedia.org

Second-generation centrally acting antihypertensives, such as moxonidine (B1115) and rilmenidine, show greater selectivity for I1-imidazoline receptors over α2-adrenergic receptors. physiology.orgresearchgate.net This selectivity is considered advantageous as the activation of α2-adrenergic receptors is associated with side effects like sedation. nih.gov The development of new analogs with high affinity and selectivity for I1 receptors is a key focus of current research. nih.govtandfonline.com The design of these agents involves modifying the structure of existing compounds to enhance their interaction with the I1 receptor while minimizing their affinity for α2-adrenergic receptors. researchgate.net

| Compound | Receptor Selectivity | Primary Therapeutic Use |

| Clonidine | α2-adrenergic and I1-imidazoline agonist | Antihypertensive |

| Moxonidine | Selective I1-imidazoline agonist | Antihypertensive |

| Rilmenidine | Selective I1-imidazoline agonist | Antihypertensive |

While the primary focus of 4,5-dihydro-1H-imidazole-2-sulfonic acid derivatives has been on other therapeutic areas, research into the broader imidazole (B134444) and sulfonamide classes of compounds has shown potential in anticancer applications. Specifically, sulfonamide-containing compounds are well-known inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many types of tumors and are involved in cancer cell proliferation and survival.

Interestingly, a study on a series of 2-amino-imidazolines, which are structurally related to clonidine, found that they acted as activators of several human carbonic anhydrase (hCA) isoforms, including hCA I, IV, VA, VII, IX, XII, and XIII, with potency in the micromolar range. nih.govnih.govresearchgate.net These compounds were found to be inactive on hCA II. nih.govnih.govresearchgate.net This finding is notable because CA inhibitors, not activators, are typically investigated for their anticancer properties. The study envisaged that the imidazoline ring could serve as a bioisostere of the imidazole moiety present in histamine, a known CA activator. nih.govnih.govresearchgate.net

Further research is needed to explore how the specific this compound structure and its derivatives might be modified to act as CA inhibitors for potential anticancer applications. The sulfonamide moiety is a key pharmacophore for CA inhibition, and its incorporation into the 4,5-dihydro-1H-imidazole scaffold could yield novel anticancer agents.

The 4,5-dihydro-1H-imidazole core is also a feature in the design of novel antimicrobial agents. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. mdpi.comscirp.orgnih.gov

In one study, a series of 4,5-diphenyl-1H-imidazole derivatives were synthesized and tested for their antibacterial activity. scirp.orgsemanticscholar.org While most of the synthesized compounds showed no activity, one compound, 6d, was found to be twice as potent as the standard drug ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. scirp.orgsemanticscholar.org Another compound, 6c, showed moderate activity against Staphylococcus aureus and Enterococcus faecalis (MIC of 16 μg/mL for both). scirp.orgsemanticscholar.org

In the realm of antifungal research, a novel imidazoline derivative, N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide, demonstrated moderate activity against several clinical strains of Candida albicans. mdpi.com The mode of action was suggested to be similar to that of fluconazole, involving the inhibition of the enzyme cytochrome P450 14-α-sterol demethylase. mdpi.com The Minimum Inhibitory Concentration (MIC) values for this compound against clinical isolates of C. albicans ranged from 0.98 to ≥1000 mg/L. mdpi.com

| Compound/Derivative | Target Organism | Activity/MIC |

| 4,5-diphenyl-1H-imidazole derivative (6d) | Staphylococcus aureus | MIC = 4 μg/mL |

| 4,5-diphenyl-1H-imidazole derivative (6c) | Staphylococcus aureus, Enterococcus faecalis | MIC = 16 μg/mL |

| N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide | Candida albicans | MIC = 0.98 to ≥1000 mg/L |

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 4,5-dihydro-1H-imidazole derivatives. These studies systematically alter the chemical structure of a lead compound and evaluate the impact of these changes on its biological activity.

For antihypertensive agents targeting imidazoline receptors, SAR studies have provided valuable insights. For instance, it has been shown that linking an aromatic substituent to the 2-position of the imidazoline moiety can significantly decrease affinity for α-adrenergic receptors, thereby increasing selectivity for imidazoline receptors. researchgate.net Furthermore, the substitution on the phenyl ring is critical for I1 receptor affinity. Phenyl imidazolines with a methyl or a methoxy (B1213986) group at the ortho or meta position tend to have higher accessibility to I1 sites. researchgate.net For example, 2-(2′-methoxyphenyl)-imidazoline is a potent I1 ligand. researchgate.net Quantitative structure-activity relationship (QSAR) studies have also been employed to develop models that can predict the I1-receptor binding affinity of related compounds and guide the rational design of new, more potent, and selective ligands. tandfonline.com

In the context of antimicrobial agents, SAR studies of imidazole derivatives have indicated that the nature and position of substituents on the imidazole ring are important for antifungal activity. nih.gov For instance, small, electron-withdrawing substituents at position 1 of the imidazole moiety appear to be important for antifungal activity. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This tool is instrumental in understanding the interactions between 4,5-dihydro-1H-imidazole derivatives and their biological targets at a molecular level.

In the development of antifungal agents, molecular modeling has been used to deduce the mode of action of active compounds. For the imidazoline derivative N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide, molecular modeling suggested that its antifungal activity is likely due to the inhibition of the enzyme cytochrome P450 14-α-sterol demethylase from C. albicans, similar to the mechanism of fluconazole. mdpi.com

Similarly, in the design of novel inhibitors for specific enzymes, such as carbonic anhydrase, molecular docking can be used to predict how different 4,5-dihydro-1H-imidazole sulfonamide derivatives might bind to the active site of the enzyme. These studies can help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and inhibitory activity of the compounds. This information is invaluable for the rational design of more potent and selective inhibitors.

Roles in Catalysis and Materials Science

The dihydroimidazole (B8729859) core, with its distinct electronic and steric properties, serves as a versatile platform for the design of catalysts. Substitutions on the nitrogen atoms and the carbon backbone allow for fine-tuning of these properties, leading to applications in both organocatalysis and as scaffolds for catalytically active ionic liquids. researchgate.net

4,5-Dihydro-1H-imidazole (2-imidazoline) derivatives have emerged as a significant class of organocatalysts. mdpi.com Their catalytic activity is often attributed to their basicity and nucleophilicity. mdpi.com These compounds can act as chiral ligands in asymmetric catalysis and as catalysts in their own right for various organic transformations. researchgate.net

The synthesis of 2-imidazoline derivatives is often straightforward, involving the reaction of aldehydes with ethylenediamine (B42938), which can be achieved under mild and environmentally friendly conditions. organic-chemistry.org This accessibility has facilitated the exploration of their catalytic potential. For instance, chiral 2-imidazoline derivatives are utilized in asymmetric synthesis, where they can induce stereoselectivity in the formation of products.

Table 1: Examples of Organocatalytic Reactions Utilizing 2-Imidazoline Derivatives

| Reaction Type | Catalyst | Substrates | Product | Key Findings |

|---|---|---|---|---|

| Asymmetric Henry Reaction | Camphor-imidazoline ligands | Aromatic aldehydes, nitromethane | Chiral nitroaldols | Good yields and enantioselectivities, demonstrating the influence of the chiral scaffold. |

Brønsted acidic ionic liquids (BAILs) are a class of ionic liquids that possess a proton-donating group, rendering them effective as both solvents and catalysts for acid-catalyzed reactions. mdpi.comnih.gov While imidazolium-based BAILs are widely studied, the development of BAILs with a 4,5-dihydro-1H-imidazole (2-imidazolinium) scaffold is a logical extension of this concept. researchgate.netacs.org

The synthesis of these ionic liquids typically involves the covalent tethering of a sulfonic acid group to the dihydroimidazole cation. acs.org This can be achieved by reacting an N-substituted 2-imidazoline with a cyclic sultone, such as 1,4-butanesultone, to introduce an alkanesulfonic acid group. acs.org The resulting zwitterion can then be protonated with a strong acid to form the Brønsted acidic ionic liquid. acs.org

These dihydroimidazolinium-based BAILs are expected to be effective catalysts for a range of organic reactions, including:

Fischer Esterification: The acidic proton can activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. nih.gov

Condensation Reactions: They can catalyze reactions such as the Pechmann condensation for the synthesis of coumarins. researchgate.net

Ring-Opening Reactions: The synthesis of half-esters from the ring-opening of anhydrides can be efficiently catalyzed by these BAILs. researchgate.net

The advantages of using these ionic liquids include their low volatility, thermal stability, and the potential for catalyst recycling. nih.gov

Table 2: Potential Catalytic Applications of Dihydroimidazolinium-Based Brønsted Acidic Ionic Liquids

| Reaction | Catalyst | Substrates | Product | Anticipated Advantages |

|---|---|---|---|---|

| Esterification | Sulfonic acid-functionalized 2-imidazolinium salt | Carboxylic acids, Alcohols | Esters | High yield, catalyst reusability, mild reaction conditions. researchgate.net |

Utilization in Analytical Chemistry and Derivatization Methodologies

Derivatization is a chemical modification technique used to alter the properties of an analyte to make it more suitable for a particular analytical method. libretexts.org This can involve increasing its volatility for gas chromatography (GC), enhancing its detectability for high-performance liquid chromatography (HPLC), or improving its ionization efficiency for mass spectrometry (MS). libretexts.orgresearchgate.netresearch-solution.comsigmaaldrich.com

While the use of 4,5-dihydro-1H-imidazole derivatives specifically as derivatization reagents for mass spectrometry is not widely documented, the broader class of imidazole derivatives has shown utility in this area. nih.gov

In native mass spectrometry, imidazole and its derivatives can be added to the electrospray solution to reduce the charge state of protein and peptide ions. nih.gov This charge reduction minimizes electrostatic repulsion, which can lead to the dissociation of non-covalent complexes in the gas phase. nih.gov By stabilizing these complexes, a more accurate determination of their mass and composition can be achieved. nih.gov

Derivatization of peptides with reagents that introduce a fixed positive charge can significantly enhance their ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. rsc.orgresearchgate.net While specific examples using 4,5-dihydro-1H-imidazole derivatives are scarce, a quaternized dihydroimidazolinium moiety could potentially serve as such a fixed-charge tag. This would be particularly beneficial for peptides that ionize poorly under typical ESI or MALDI conditions.

A study on the derivatization of clavam compounds with imidazole demonstrated improved chromatographic and mass spectrometric responses, suggesting that the imidazole core can be beneficial for the analysis of challenging analytes. rsc.org

The primary goal of derivatization in chromatography is to improve the separation and/or detection of analytes. libretexts.orgnih.gov For HPLC, this often involves attaching a chromophore or fluorophore to the analyte to enhance its UV or fluorescence detection. libretexts.org For GC, derivatization is typically used to increase the volatility and thermal stability of polar analytes. research-solution.comsigmaaldrich.com

There is limited specific information on the use of 4,5-dihydro-1H-imidazole derivatives as derivatizing agents for HPLC or GC analysis. However, the analysis of 2-imidazoline compounds in pharmaceutical preparations by HPLC has been reported. rsc.org

In principle, a 4,5-dihydro-1H-imidazole derivative with a suitable reactive group could be designed for derivatization. For example, a derivative containing a primary amine could be reacted with analytes containing carbonyl groups. Conversely, a derivative with a functional group that reacts with amines, alcohols, or carboxylic acids could be synthesized. The introduction of the dihydroimidazole ring could potentially alter the polarity and retention characteristics of the analyte in HPLC or improve its thermal stability for GC.

Table 3: General Derivatization Strategies for Chromatographic Analysis of Common Functional Groups

| Analytical Technique | Target Functional Group | Common Derivatization Reagent Class | Purpose of Derivatization |

|---|---|---|---|

| HPLC-UV/Fluorescence | Primary and Secondary Amines | Dansyl chloride, o-Phthaldialdehyde (OPA) | Introduce a chromophore/fluorophore for enhanced detection. libretexts.org |

| HPLC-UV/Fluorescence | Carboxylic Acids | p-Bromophenacyl bromide | Introduce a UV-absorbing group. |

| GC-FID/MS | Alcohols, Carboxylic Acids, Amines | Silylating agents (e.g., BSTFA) | Increase volatility and thermal stability. research-solution.comsigmaaldrich.com |

While direct applications of 4,5-dihydro-1H-imidazole derivatives as derivatization reagents are not well-established in the literature, their chemical properties suggest potential for future development in this area of analytical chemistry.

Derivatization Strategies for Chromatographic Analysis (e.g., HPLC, GC)

Introduction of Chromophores and Fluorophores for Detection Enhancement

The strategic incorporation of chromophores and fluorophores into the molecular framework of this compound and its derivatives is a key approach to developing novel sensory and imaging agents. This functionalization aims to bestow the parent compound with specific optical properties, such as color (for chromophores) or fluorescence (for fluorophores), enabling the qualitative and quantitative detection of various analytes or the visualization of biological processes. While direct research on the chromophoric and fluorophoric derivatives of this compound is limited in the public domain, the principles of such modifications can be extrapolated from the broader field of imidazole-based fluorophores and chemosensors.

The core strategy involves chemically attaching a photoactive moiety to the this compound scaffold. The imidazole ring, with its nitrogen atoms, offers reactive sites for the introduction of these functional groups. The synthetic route would typically involve the reaction of a derivative of the parent compound with a chromophore or fluorophore that has a suitable reactive group.

General Synthetic Approaches: